molecular formula C7H9ClN2O2 B12329841 2-Amino-2-(pyridin-4-yl)acetic acid hydrochloride

2-Amino-2-(pyridin-4-yl)acetic acid hydrochloride

Cat. No.: B12329841
M. Wt: 188.61 g/mol
InChI Key: UXXZLMVYTOGJJU-UHFFFAOYSA-N
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Description

2-Amino-2-(pyridin-4-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C7H9ClN2O2 It is a derivative of pyridine and is characterized by the presence of an amino group and a carboxylic acid group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(pyridin-4-yl)acetic acid hydrochloride typically involves the reaction of pyridine-4-carboxaldehyde with glycine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield of the product. The use of high-purity starting materials and advanced purification techniques ensures the quality of the final compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(pyridin-4-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

2-Amino-2-(pyridin-4-yl)acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(pyridin-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups enable the compound to form hydrogen bonds and electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-Amino-2-(pyridin-3-yl)acetic acid
  • **2-Amino-2-(pyridin-2-yl)acetic acid
  • **2-Amino-2-(pyridin-4-yl)propanoic acid

Uniqueness

2-Amino-2-(pyridin-4-yl)acetic acid hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

IUPAC Name

2-amino-2-pyridin-4-ylacetic acid;hydrochloride

InChI

InChI=1S/C7H8N2O2.ClH/c8-6(7(10)11)5-1-3-9-4-2-5;/h1-4,6H,8H2,(H,10,11);1H

InChI Key

UXXZLMVYTOGJJU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(C(=O)O)N.Cl

Origin of Product

United States

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